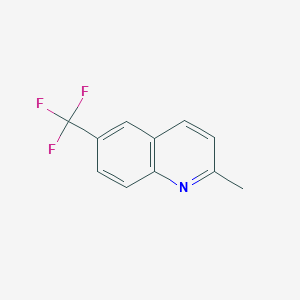

2-Methyl-6-(trifluoromethyl)quinoline

Übersicht

Beschreibung

2-Methyl-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C11H8F3N. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications. The presence of both a methyl group and a trifluoromethyl group on the quinoline ring enhances its reactivity and potential for diverse chemical transformations .

Wirkmechanismus

Target of Action

Quinoline compounds are known to interact with various enzymes and receptors, influencing numerous biological processes .

Mode of Action

Quinoline compounds generally interact with their targets through a variety of mechanisms, including direct binding, inhibition, or modulation of the target’s activity .

Biochemical Pathways

Quinoline compounds are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (21118) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Quinoline compounds are known to have a broad range of effects, including antibacterial, antineoplastic, and antiviral activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)quinoline can be achieved through several methods. One common approach involves the trifluoromethylation of 6-methylquinoline using iridium-catalyzed reactions. This method is highly selective and efficient, providing good yields of the desired product .

Another method involves the reaction of 2-propyl-3-iodoquinoline with ClCF2CO2Me, CuI, and KF in refluxing DMF. This reaction also yields this compound with high selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethyl group can be displaced by nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of appropriate ligands and bases.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce complex polycyclic structures .

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antineoplastic activities.

Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Methylquinoline: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

2-Propyl-3-(trifluoromethyl)quinoline: Similar structure but with a propyl group instead of a methyl group, leading to variations in chemical properties and applications.

Uniqueness

The presence of both a methyl and a trifluoromethyl group on the quinoline ring makes 2-Methyl-6-(trifluoromethyl)quinoline unique. This combination enhances its reactivity and potential for diverse chemical transformations, making it valuable in various scientific and industrial applications .

Biologische Aktivität

2-Methyl-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula CHFN. This compound has garnered attention for its unique chemical properties, which enhance its reactivity and potential applications in various fields, particularly in medicinal chemistry and biological research.

Quinoline derivatives, including this compound, are known to interact with various biological targets, influencing numerous biochemical pathways. The mechanisms of action typically include:

- Enzyme Inhibition : Quinoline compounds can inhibit enzymes such as phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. For instance, certain quinoline derivatives have shown promise as PDE5 inhibitors, potentially beneficial for treating conditions like Alzheimer's disease by enhancing cGMP signaling .

- Antibacterial Activity : Research indicates that quinoline derivatives exhibit significant antibacterial effects against various Gram-positive bacteria. For example, some derivatives have demonstrated strong inhibitory effects against resistant strains, suggesting their potential as new antimicrobial agents .

- Anticancer Properties : Quinoline-based compounds have been explored for their antitumor activities. Studies have reported that certain derivatives possess low IC values against cancer cell lines, indicating potent antiproliferative effects .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its molecular weight (approximately 211 g/mol). This profile is crucial for its efficacy as a therapeutic agent.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the anticancer potential of various quinoline derivatives, including this compound. Results indicated that these compounds could inhibit cell proliferation in human cancer cell lines, with specific focus on their mechanisms involving apoptosis induction and cell cycle arrest.

- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of quinoline derivatives against resistant bacterial strains. The findings highlighted that this compound exhibited significant antibacterial properties, particularly in biofilm-forming bacteria .

- Inhibition of Nitric Oxide Production : Research on related quinoline derivatives demonstrated their ability to inhibit inducible nitric oxide synthase (iNOS), implicating their role in anti-inflammatory responses. This suggests a potential therapeutic application in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl and trifluoromethyl groups on quinoline | Antibacterial, anticancer |

| 6-Methylquinoline | Lacks trifluoromethyl group | Lower reactivity and biological activity |

| 2-Propyl-3-(trifluoromethyl)quinoline | Propyl group instead of methyl | Variations in chemical properties |

The presence of both a methyl group and a trifluoromethyl group on the quinoline ring enhances the reactivity and biological activity of this compound compared to its analogs.

Eigenschaften

IUPAC Name |

2-methyl-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c1-7-2-3-8-6-9(11(12,13)14)4-5-10(8)15-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSCBEQRKQRFEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66023-21-0 | |

| Record name | 2-Methyl-6-(trifluoromethyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066023210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-6-(TRIFLUOROMETHYL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXL624TP51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.